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Compound Name: 5-Ethyl-5-methyldecane

Cat. No.: B092373 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

branched alkane, 5-Ethyl-5-methyldecane. Aimed at researchers, scientists, and

professionals in drug development, this document details predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for acquiring such spectra.

Introduction
5-Ethyl-5-methyldecane (C13H28, Molecular Weight: 184.36 g/mol ) is a saturated

hydrocarbon.[1][2][3][4] The structural elucidation and confirmation of such branched alkanes

are crucial in various fields, including organic synthesis, geochemistry, and the analysis of

petroleum products. Spectroscopic techniques are the primary methods for the unambiguous

identification and characterization of these molecules. This guide presents a summary of the

expected spectroscopic data for 5-Ethyl-5-methyldecane.

Spectroscopic Data
The following sections and tables summarize the predicted and expected spectroscopic data

for 5-Ethyl-5-methyldecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~0.88 t 6H a, h

~1.26 m 16H b, c, d, e, f, g

~1.26 q 4H i, j

~0.83 s 3H k

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Carbon Type Assignment

~32.0 CH₂ -

~30.0 CH₂ -

~29.7 CH₂ -

~29.4 CH₂ -

~23.0 CH₂ -

~14.1 CH₃ -

~36.5 C (quaternary) C5

~25.0 CH₃ C5-CH₃

~8.0 CH₃ Ethyl-CH₃

~30.0 CH₂ Ethyl-CH₂

Note: Predicted NMR data was generated using online spectroscopic prediction tools. Actual

experimental values may vary.
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Infrared (IR) Spectroscopy
The IR spectrum of an alkane is characterized by absorptions arising from C-H stretching and

bending vibrations.

Expected IR Absorption Bands

Frequency (cm⁻¹) Vibration Intensity

2950-2850 C-H Stretch Strong

1470-1450 C-H Bend (Scissoring) Medium

1370-1350 C-H Rock (Methyl) Medium

Mass Spectrometry (MS)
Electron ionization mass spectrometry of branched alkanes leads to characteristic

fragmentation patterns. Cleavage is favored at the branching point to form more stable

carbocations.[5][6][7][8][9]

Expected Mass Spectrometry Fragmentation

Molecular Ion (M⁺): The molecular ion peak at m/z = 184 is expected to be of very low

abundance or absent in the mass spectrum of this highly branched alkane.[6][7][8]

Major Fragments: The fragmentation of 5-Ethyl-5-methyldecane is dominated by cleavage

at the quaternary carbon (C5). The loss of the largest alkyl groups is generally favored.[6][9]

Loss of a pentyl radical (C₅H₁₁•): This would result in a fragment ion at m/z = 113.

Loss of a butyl radical (C₄H₉•): This would result in a fragment ion at m/z = 127.

Loss of an ethyl radical (C₂H₅•): This would lead to a fragment at m/z = 155.

Loss of a methyl radical (CH₃•): This would produce a fragment at m/z = 169.

Prominent Peaks: The most abundant fragment ions (base peak) are often the smaller, more

stable carbocations. For 5-Ethyl-5-methyldecane, prominent peaks are expected at:[1]
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m/z = 57 (C₄H₉⁺): Represents a butyl cation.

m/z = 71 (C₅H₁₁⁺): Represents a pentyl cation.

m/z = 43 (C₃H₇⁺): Represents a propyl cation.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

alkane sample such as 5-Ethyl-5-methyldecane.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

5-Ethyl-5-methyldecane sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Pipette and bulb

Vortex mixer

Procedure:

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small

vial.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Transfer the solution into a clean, dry 5 mm NMR tube.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
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Acquire the ¹H spectrum using a standard pulse program. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of

approximately 12 ppm, and a relaxation delay of at least 1 second.

For the ¹³C spectrum, use a proton-decoupled pulse sequence. A larger number of scans

and a longer relaxation delay (e.g., 2 seconds) will be necessary due to the low natural

abundance of ¹³C.

Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum.

Method: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.

Materials:

5-Ethyl-5-methyldecane sample (a few drops)

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Solvent for cleaning (e.g., isopropanol or hexane)

Lint-free wipes

Procedure:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent

and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum.
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Place a small drop of the 5-Ethyl-5-methyldecane sample directly onto the center of the

ATR crystal, ensuring the crystal surface is completely covered.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum

with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a

lint-free wipe and cleaning with an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the compound from any potential impurities and obtain its mass

spectrum.

Materials:

5-Ethyl-5-methyldecane sample

High-purity solvent (e.g., hexane or dichloromethane) for dilution

GC vials with caps

Microsyringe for injection

Procedure:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity solvent.

Transfer the solution to a GC vial.

Set the GC-MS instrument parameters. A typical setup for alkane analysis would be:

GC Inlet: Split/splitless injector, with a temperature of 250°C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher

temperature (e.g., 280°C) at a rate of 10-20°C/min.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Interface: Transfer line temperature of 280°C.

MS Ion Source: Electron Ionization (EI) at 70 eV, with a source temperature of 230°C.

MS Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Acquire the data. The resulting chromatogram will show the retention time of the compound,

and the mass spectrum can be obtained by selecting the corresponding chromatographic

peak.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

unknown compound like 5-Ethyl-5-methyldecane.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

5-Ethyl-5-methyldecane

NMR Spectroscopy
(¹H & ¹³C) FTIR Spectroscopy GC-MS

Chemical Shifts,
Coupling Constants Functional Groups Molecular Weight,

Fragmentation Pattern

Structural Elucidation
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 5-Ethyl-5-methyldecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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